1beta-Hydroxydeoxycholate can be derived from the microbial transformation of deoxycholic acid, a primary bile acid produced in the liver from cholesterol. Specific bacteria in the gut microbiome are known to facilitate this transformation, leading to the production of various hydroxylated bile acids, including 1beta-Hydroxydeoxycholate .
This compound is classified under bile acids and salts, specifically as a hydroxylated bile acid. Bile acids are categorized based on their structure and hydroxylation patterns, influencing their solubility and biological activity.
The synthesis of 1beta-Hydroxydeoxycholate can be achieved through several methods:
Microbial synthesis typically involves culturing bacteria under anaerobic conditions, where they metabolize deoxycholic acid. The resulting products can be isolated and purified using chromatographic techniques.
The molecular formula of 1beta-Hydroxydeoxycholate is C24H40O4, reflecting its classification as a trihydroxy bile acid. The compound features three hydroxyl groups positioned at specific carbon atoms that contribute to its solubility and biological function.
1beta-Hydroxydeoxycholate participates in several biochemical reactions:
These reactions are critical for the enterohepatic circulation of bile acids, influencing digestion and absorption processes in the intestine.
The mechanism of action for 1beta-Hydroxydeoxycholate primarily involves its role as a detergent in lipid digestion. It facilitates the emulsification of dietary fats, increasing their surface area for enzymatic action by lipases.
Research indicates that hydroxylated bile acids like 1beta-Hydroxydeoxycholate exhibit varying affinities for nuclear receptors involved in metabolic regulation, such as the farnesoid X receptor. This interaction may influence lipid metabolism and glucose homeostasis .
Relevant analyses indicate that its solubility profile allows for effective absorption in the gastrointestinal tract, contributing to its biological efficacy .
1beta-Hydroxydeoxycholate has several applications in scientific research:
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is synthesized primarily through cytochrome P450 (CYP)-mediated hydroxylation of deoxycholic acid (DCA). Human CYP3A isoforms (CYP3A4, CYP3A5, CYP3A7) are the dominant catalysts, exhibiting strict regioselectivity for the 1β-position of the DCA steroid nucleus. Kinetic studies in recombinant enzyme systems reveal distinct catalytic efficiencies: CYP3A4 shows the highest activity (Vmax = 1,320 pmol/min/nmol P450), followed by CYP3A5 (Vmax = 980 pmol/min/nmol P450) and CYP3A7 (Vmax = 750 pmol/min/nmol P450) [2] [5]. The reaction requires molecular oxygen and NADPH, proceeding via a typical monooxygenase mechanism where CYP3A inserts a single oxygen atom into the C–H bond at C1, forming the 1β-hydroxy group.
Table 1: Kinetic Parameters of CYP3A Isoforms in 1β-OH-DCA Synthesis
Isoform | Km (μM) | Vmax (pmol/min/nmol P450) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
CYP3A4 | 48.2 ± 5.6 | 1,320 ± 110 | 27.4 |
CYP3A5 | 52.7 ± 6.3 | 980 ± 85 | 18.6 |
CYP3A7 | 61.8 ± 7.1 | 750 ± 70 | 12.1 |
Data derived from recombinant enzyme assays [5]
This pathway is highly sensitive to CYP3A modulators: Ketoconazole (a CYP3A inhibitor) suppresses >80% of 1β-OH-DCA formation in human liver microsomes, while rifampicin (an inducer) upregulates synthesis 3.5-fold [5]. The specificity of CYP3A isoforms for 1β-hydroxylation positions 1β-OH-DCA as a biomarker for CYP3A activity in clinical studies [5].
Fungi possess specialized cytochrome P450 systems for steroid hydroxylation. While Rhizopus oryzae is well-documented for 11α-hydroxylations, engineered microbial systems expressing fungal P450s enable scalable 1β-OH-DCA production. The hydroxylase system from R. oryzae (CYP509C12 + RoCPR1 reductase) has been heterologously expressed in Mycolicibacterium smegmatis for single-step biotransformation of phytosterols to 11α/1β-hydroxylated products [6]. When integrated into the M. smegmatis MS6039 strain (which accumulates androstadienedione, ADD, from sterols), this system diverts up to 45% of ADD to 11α-hydroxy-ADD and 1β-OH-DCA derivatives at yields of ~220 mg/L [6].
Table 2: Microbial Production of 1β-OH-DCA Derivatives
Host Strain | Substrate | Product | Yield (mg/L) | Key Enzymes |
---|---|---|---|---|
M. smegmatis MS6039 | Phytosterols | 11α-OH-ADD/1β-OH-DCA | 220 ± 15 | CYP509C12 + RoCPR1 |
Bacillus megaterium BM3 | DCA | 1β-OH-DCA | 150 ± 10 | Mutant P450 BM3 |
Human hepatocytes | DCA | 1β-OH-GDCA (conjugated) | N/A | CYP3A + glycine conjugation |
Engineered bacterial systems achieve direct hydroxylation of sterols [5] [6]
Bacterial mutants like Bacillus megaterium P450 BM3 have also been tailored for stereospecific 1β-hydroxylation, yielding 150 mg/L 1β-OH-DCA from DCA [5]. This avoids byproducts typical of fungal hydroxylations, such as 6β-hydroxylated derivatives.
1β-OH-DCA is a secondary metabolite of DCA, a bile acid formed by gut bacterial 7-dehydroxylation of cholic acid. In human liver microsomes, DCA 1β-hydroxylation follows Michaelis-Menten kinetics (Km = 48–62 μM, Vmax = 1,061 pmol/min/mg protein) [1] [5]. The reaction is optimal at pH 7.4 and requires NADPH-dependent electron transfer. Species differences are significant: Rat liver microsomes exhibit <10% of human 1β-hydroxylation activity due to divergent CYP3A expression profiles [1].
Inhibition studies confirm CYP3A dominance:
Notably, carbamazepine (a CYP3A inducer) increases urinary 1β-OH-DCA:DCA ratios 7-fold (0.4 vs. 2.8), validating its utility as a CYP3A biomarker [5].
After hydroxylation, 1β-OH-DCA undergoes amidation via hepatic conjugation to glycine or taurine, forming 1β-hydroxy-glycodeoxycholic acid (1β-OH-GDCA) or tauro-conjugates. This process involves a two-step enzymatic cascade:
Conjugation enhances solubility and directs excretion: >98% of 1β-OH-DCA in human bile exists amidated. 1β-OH-GDCA predominates in adults due to higher glycine transferase affinity, while taurine conjugates are fetal/neonatal [2]. Crucially, conjugated metabolites undergo renal excretion without glucuronidation, as evidenced by LC-MS analysis of human urine [5] [9]. This pathway regulates systemic 1β-OH-DCA levels:
Table 3: Conjugation Patterns of 1β-OH-DCA in Humans
Conjugate Type | Primary Site | Enzymes Involved | Excretion Route |
---|---|---|---|
Glycine (1β-OH-GDCA) | Adult liver | Bile acid-CoA synthetase + Glycine transferase | Renal (urine) |
Taurine | Fetal liver | Bile acid-CoA synthetase + Taurine transferase | Biliary |
Unconjugated | Minor pathway | None | Hepatic recirculation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7